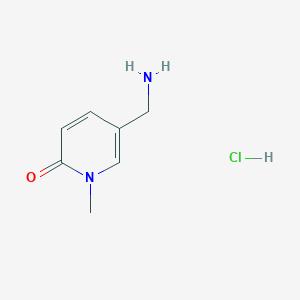

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Descripción general

Descripción

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a pyridinone core, which is a versatile scaffold in medicinal chemistry, and an aminomethyl group that can participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridinone core.

Methylation: The methyl group is introduced through alkylation, typically using methyl iodide or a similar methylating agent.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine or tetrahydropyridine derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products

Oxidation: Imine or oxime derivatives.

Reduction: Dihydropyridine or tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H11ClN2O

- Molecular Weight : 174.63 g/mol

- IUPAC Name : 5-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride

- Purity : 97%

- Physical Form : White solid

The compound features a pyridine ring with an aminomethyl group and a methyl group, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 5-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential use in developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a crucial role in disease progression .

Pharmacology

Analgesic Properties

Preliminary pharmacological evaluations have suggested that this compound may possess analgesic properties. Animal studies indicate that it can reduce pain responses in models of acute and chronic pain. The analgesic effect appears to be mediated through the modulation of pain signaling pathways in the central nervous system .

Antidepressant Activity

Emerging evidence points towards the antidepressant potential of this compound. Behavioral tests in animal models have shown significant reductions in depressive-like symptoms following administration of the compound. The exact mechanism is still under investigation but may involve serotonin and norepinephrine reuptake inhibition .

Material Science Applications

Polymer Synthesis

The compound can serve as a building block for synthesizing various polymers with tailored properties. Its functional groups facilitate reactions that can lead to the formation of novel materials with applications in coatings, adhesives, and drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the pyridinone core can participate in π-π stacking and hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Aminomethyl)-2-pyridinone hydrochloride

- 1-Methyl-2-pyridinone hydrochloride

- 5-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1891129-86-4) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, focusing on its pharmacological implications.

- Molecular Formula : C7H11ClN2O

- Molecular Weight : 174.63 g/mol

- Purity : 97%

- IUPAC Name : 5-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride

- SMILES Notation : CN1C=C(CN)C=CC1=O.Cl

The compound exists as a white solid and is soluble in water, making it suitable for various biological assays .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials in an alkaline medium. Recent studies have demonstrated the formation of various derivatives through reactions with aromatic and aliphatic aldehydes, yielding products with diverse biological activities .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against leukemia cell lines. For instance:

- Activity Against Leukemia : One study reported moderate activity against a leukemia cell line at concentrations of 50 µM. Some derivatives demonstrated a selective anti-leukemic effect without significant toxicity to normal lung fibroblasts .

| Compound | Concentration (µM) | Activity | Toxicity |

|---|---|---|---|

| Compound A | 50 | Moderate | Low |

| Compound B | 50 | Non-effective | Low |

| Compound C | 5 | Good anti-leukemic effect | Low |

This selectivity suggests that modifications to the chemical structure can enhance therapeutic efficacy while minimizing adverse effects.

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in cancer progression. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cells and disrupt key signaling pathways associated with tumor growth .

Study 1: Antileukemic Effects

In a controlled study involving various derivatives of the compound, researchers evaluated their effects on leukemia cells. The most promising derivative exhibited significant apoptosis induction and low cytotoxicity against normal cells, indicating its potential as a therapeutic agent .

Study 2: Selective Toxicity Profiles

Another investigation assessed the toxicity profiles of several derivatives in both cancerous and non-cancerous cell lines. The results indicated that certain modifications led to enhanced selectivity for cancer cells while sparing normal cells, suggesting a potential for targeted therapy in leukemia treatment .

Propiedades

IUPAC Name |

5-(aminomethyl)-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEYQEHFLYPHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.